molecular formula C11H16N2O B1431014 4-(3-Methoxypyrrolidin-1-yl)aniline CAS No. 1701884-87-8

4-(3-Methoxypyrrolidin-1-yl)aniline

Cat. No.: B1431014
CAS No.: 1701884-87-8
M. Wt: 192.26 g/mol
InChI Key: QIEZCJHDXZIEHV-UHFFFAOYSA-N
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Description

4-(3-Methoxypyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring substituted with a methoxy group and an aniline moiety

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxypyrrolidin-1-yl)aniline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 3-methoxy-1-aminopropane.

    Substitution Reaction: The aniline moiety is introduced via a substitution reaction where the pyrrolidine ring is reacted with aniline under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.

    Reduction: Reduction reactions can target the aniline moiety, converting it to a corresponding amine.

    Substitution: The compound can participate in substitution reactions, particularly at the aniline ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 4-(3-Hydroxypyrrolidin-1-yl)aniline.

    Reduction: Formation of 4-(3-Methoxypyrrolidin-1-yl)cyclohexylamine.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The methoxy group and the aniline moiety can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 4-(Pyrrolidin-1-yl)aniline
  • 4-Methoxyaniline

Comparison: 4-(3-Methoxypyrrolidin-1-yl)aniline is unique due to the presence of both a methoxy group and a pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h2-5,11H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEZCJHDXZIEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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